3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide
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Overview
Description
3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide is an organic compound that features a furan ring, a sulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide typically involves the reaction of furan-2-ylmethyl sulfonyl chloride with N,N-dimethylpyrrolidine-1-sulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the sulfonyl group may produce the corresponding sulfide.
Scientific Research Applications
3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-ylmethyl sulfonyl chloride
- N,N-dimethylpyrrolidine-1-sulfonamide
- Furan derivatives with sulfonyl groups
Uniqueness
3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide is unique due to its combination of a furan ring and a pyrrolidine ring linked by a sulfonyl group. This structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S2/c1-12(2)20(16,17)13-6-5-11(8-13)19(14,15)9-10-4-3-7-18-10/h3-4,7,11H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTULSHWHFXSBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)S(=O)(=O)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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